molecular formula C13H18ClNO2 B14048863 Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hcl

Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hcl

Cat. No.: B14048863
M. Wt: 255.74 g/mol
InChI Key: DEEPSFXALOGBME-LOCPCMAASA-N
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Description

Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and phenylamine.

    Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, using reagents like sodium triacetoxyborohydride.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate: The non-hydrochloride form of the compound.

    Cyclopentane Derivatives: Other cyclopentane-based compounds with different substituents.

Uniqueness

Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various synthetic and biological applications.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m1./s1

InChI Key

DEEPSFXALOGBME-LOCPCMAASA-N

Isomeric SMILES

COC(=O)[C@]1(CC[C@H](C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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